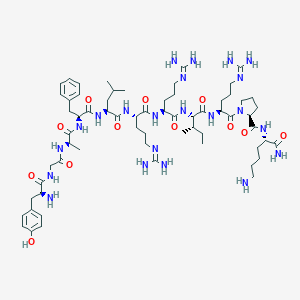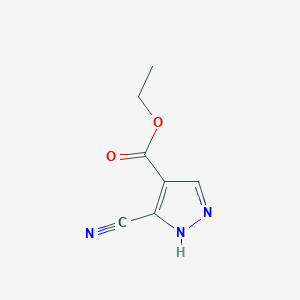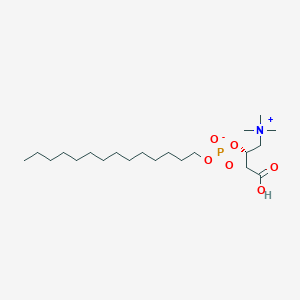
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate” is a chemical compound with the CAS Number: 154928-90-2. Its molecular weight is 183.21 and its IUPAC name is methyl 3-(3,5-dimethyl-4-isoxazolyl)propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate” is a liquid at room temperature . It should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Analytical and Structural Characterization
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been studied for comprehensive analytical and structural characterization. Techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopies have been employed. Quantum calculations with density functional theory are also used to understand the molecular geometry and infrared absorption bands of such compounds (Dybowski et al., 2021).
Synthesis of Hybrid Anticonvulsants
Research has been conducted on synthesizing new hybrid molecules from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, which are potential new hybrid anticonvulsants. These compounds join chemical fragments of well-known antiepileptic drugs (AEDs), displaying broad-spectrum anticonvulsant properties in preclinical models (Kamiński et al., 2016).
Application in Flavor Modification
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been evaluated for its potential use in flavor modification in food and beverage applications. Studies have assessed its safety, including its metabolism, mutagenicity, and toxicity in both short-term and subchronic oral toxicity studies (Karanewsky et al., 2016).
Isoxazole Synthesis Techniques
Studies have been conducted on the specific synthesis of disubstituted isoxazoles from methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate, enabling the exploration of various chemical structures and their potential applications (Brunelle, 1981).
Alkylation Studies
Research has also focused on the alkylation of 3,5-dimethylisoxazole, a compound closely related to methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate. These studies explore the potential for creating isoxazoles with different alkyl groups, contributing to the understanding of chemical properties and reactions (Kashima et al., 1973).
Reactions with Carbonyl Compounds
There is interest in the reaction of 3,5-dimethylisoxazole with various carbonyl compounds, which is relevant for understanding the chemical behavior and potential applications of methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate in different chemical environments (Kashima et al., 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKJNYCQZFBDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271311 |
Source


|
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate | |
CAS RN |
154928-90-2 |
Source


|
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)
